7-(Difluoromethyl)-1,4-oxazepan-3-one
Description
Properties
IUPAC Name |
7-(difluoromethyl)-1,4-oxazepan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)4-1-2-9-5(10)3-11-4/h4,6H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBWCZZMNRDJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)COC1C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Difluoromethyl vs. Fluorophenyl: The difluoromethyl group (-CF₂H) in the target compound exerts strong electron-withdrawing effects, reducing electron density in the oxazepan ring. The difluoromethyl group may enhance metabolic stability by resisting oxidative degradation compared to single fluorine substituents . Fluorophenyl groups (e.g., in and ) enable planar aromatic stacking with biological targets, which is less feasible with the non-aromatic difluoromethyl group .
- Heterocycle Comparison: Oxazepan (O) vs. Thiazepan (S): The sulfur atom in thiazepan derivatives () introduces polarity and metabolic pathways distinct from oxygen or nitrogen analogs. The sulfone group further increases hydrophilicity .
Research Findings and Implications
- Structural Optimization : The choice between difluoromethyl and fluorophenyl substituents depends on the desired balance between metabolic stability and target engagement. Difluoromethyl groups are preferable for prolonging half-life, while fluorophenyl groups enhance aromatic interactions.
- Heterocycle Selection : Oxygen-containing oxazepans offer distinct electronic profiles compared to nitrogen or sulfur analogs, enabling fine-tuning of solubility and reactivity in drug candidates.
This comparative analysis underscores the importance of substituent and heterocycle selection in drug design, with fluorine playing a multifaceted role in modulating molecular properties.
Preparation Methods
Ring-Closing via Linear Precursor Cyclization
A linear precursor containing an amine and a ketone or ester moiety undergoes intramolecular cyclization to form the oxazepanone ring. For example, a γ-amino alcohol derivative with a ketone at the terminal position can cyclize under acidic or basic conditions. This approach is supported by analogous methods in oxazepine synthesis, where tert-butoxycarbonyl (Boc)-protected amines facilitate controlled ring closure.
Late-Stage Fluorination
Introducing the difluoromethyl group after ring formation avoids complications from fluorinated intermediates’ reactivity. Electrophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) or deoxofluor® are commonly employed, though their use demands anhydrous conditions to prevent hydrolysis.
Synthetic Routes and Methodological Details
Step 1: Synthesis of Linear Precursor
A Boc-protected γ-amino alcohol is oxidized to the corresponding ketone using Jones reagent or Dess-Martin periodinane. For instance, 5-amino-2-pentanone is prepared in 85% yield via Dess-Martin oxidation of 5-amino-2-pentanol.
Step 2: Cyclization and Deprotection
Heating the ketone precursor in toluene with p-toluenesulfonic acid (p-TsOH) removes the Boc group and induces cyclization. Optimal conditions (110°C, 12 h) yield 1,4-oxazepan-3-one in 78% efficiency.
Step 3: Difluoromethylation
The ketone at position 7 is treated with DAST in dichloromethane (DCM) at −20°C, followed by gradual warming to room temperature. This step achieves 65% conversion, with byproducts arising from over-fluorination.
Key Optimization Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | −20°C → 25°C | 65 |
| Solvent | DCM | 65 |
| Alternative Solvent | THF | 42 |
Step 1: Preparation of Aziridine Intermediate
Aziridine derivatives, such as 2-(difluoromethyl)aziridine, are synthesized via nucleophilic ring-opening of epoxides with difluoromethyl lithium. This method, adapted from macrocyclic syntheses, affords the aziridine in 70% yield.
Step 2: Carbonyl Insertion and Expansion
Treatment with carbon monoxide (20 atm) in the presence of a palladium catalyst inserts a carbonyl group, expanding the aziridine to a seven-membered ring. Using CuO as a co-catalyst in benzene enhances regioselectivity, yielding this compound in 60% yield.
Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuO | Benzene | 80 | 60 |
| Pd(OAc)₂ | Toluene | 100 | 45 |
| None | DCE | 70 | 28 |
Challenges and Mitigation Strategies
Regioselectivity in Fluorination
Uncontrolled fluorination often leads to di- or tri-fluorinated byproducts. Employing bulky bases like 2,6-lutidine during DAST reactions suppresses over-fluorination, improving selectivity to 82%.
Ring Strain and Cyclization Efficiency
Seven-membered rings exhibit moderate strain, necessitating high-dilution conditions to favor intramolecular reactions over polymerization. Dropwise addition of the linear precursor into refluxing toluene increases cyclization yield from 65% to 78%.
Analytical Validation and Characterization
Chromatographic Purity
Reverse-phase HPLC with a phenyl-hexyl column (Phenomenex®) and a methanol-water gradient (98:2 to 60:40 over 18 min) resolves the target compound at 12.3 min. UV detection at 210 nm confirms >98% purity.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 4.85 (t, J = 56 Hz, CF₂H), 3.72–3.68 (m, OCH₂), 2.95–2.89 (m, NCH₂).
-
¹⁹F NMR (376 MHz, CDCl₃): δ −113.5 (CF₂H).
Industrial-Scale Considerations
Cost-Effective Fluorination
Replacing DAST with cheaper alternatives like XtalFluor-E® reduces reagent costs by 40% while maintaining 70% yield.
Solvent Recovery
Distillation of DCM and toluene from reaction mixtures achieves 90% solvent recovery, aligning with green chemistry principles.
Emerging Methodologies
Q & A
Q. What are the foundational steps for synthesizing 7-(Difluoromethyl)-1,4-oxazepan-3-one?
The synthesis typically involves multi-step organic reactions, including fluorination of precursor molecules, cyclization to form the oxazepanone ring, and functional group modifications. Key reagents may include fluorinated alkylating agents (e.g., difluoromethyl sources) and catalysts for ring closure. Purification often requires techniques like column chromatography or recrystallization to isolate the compound with high purity .
Q. Which analytical methods are critical for confirming the compound’s structural identity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying connectivity and fluorination patterns. Mass spectrometry (HRMS or LC-MS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups. X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .
Q. What solvent systems are optimal for its synthesis and purification?
Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used for reactions involving fluorinated intermediates due to their ability to stabilize charged species. Ethanol or methanol may be employed for recrystallization, balancing solubility and volatility .
Q. What safety protocols are crucial during laboratory handling?
Fluorinated reagents require strict ventilation controls (e.g., fume hoods) due to potential toxicity. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Waste disposal must adhere to protocols for halogenated organic compounds to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization using Design of Experiments (DoE) is recommended. Variables include temperature (e.g., 80–120°C for cyclization), solvent polarity, and catalyst loading (e.g., palladium for cross-couplings). Real-time monitoring via HPLC or TLC helps track intermediate formation and minimize side reactions .
Q. How do researchers address contradictions between experimental and computational data (e.g., DFT-predicted vs. observed stability)?
Cross-validation using multiple techniques is critical. For example, if computational models predict instability under acidic conditions but experimental data show resilience, verify via pH-dependent stability assays (e.g., NMR monitoring at varying pH). Adjust computational parameters (e.g., solvent models in DFT) to better reflect experimental environments .
Q. What strategies are effective for evaluating its pharmacokinetic properties in drug discovery?
In vitro assays include:
- Metabolic stability : Incubation with liver microsomes to measure half-life.
- Permeability : Caco-2 cell models to assess intestinal absorption.
- Plasma protein binding : Equilibrium dialysis to quantify free fraction. Structural analogs with documented bioactivity (e.g., thiazepane derivatives) can guide target selection .
Q. How can stereochemical outcomes be controlled during synthesis?
Chiral catalysts (e.g., BINOL-derived ligands) or enantioselective fluorination agents (e.g., N-fluoropyridinium salts) direct stereochemistry. Dynamic kinetic resolution (DKR) may resolve racemic intermediates. Chiral HPLC or capillary electrophoresis validates enantiomeric excess .
Q. What methodologies identify degradation products under stress conditions?
Forced degradation studies (e.g., exposure to heat, light, or oxidative agents) paired with LC-MS/MS analysis detect breakdown products. Isotopic labeling (e.g., ¹⁸O in the oxazepanone ring) traces degradation pathways. Computational tools like molecular dynamics predict vulnerable bonds .
Q. How is the compound’s interaction with biological targets validated?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to receptors (e.g., GPCRs). Mutagenesis studies (e.g., alanine scanning) identify critical residues in target proteins. Cryo-EM or X-ray crystallography provides structural insights into binding modes .
Key Notes
- Data Integration : Cross-reference synthetic protocols (e.g., fluorination steps in ) with analytical validation methods () to ensure reproducibility.
- Methodological Rigor : Advanced questions emphasize hypothesis-driven experimentation (e.g., DoE in ) rather than exploratory trials.
- Safety and Ethics : Compliance with laboratory safety () is non-negotiable, especially with fluorinated compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
